molecular formula C40H62N4O5S2 B3019503 Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate CAS No. 148204-51-7

Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate

Cat. No.: B3019503
CAS No.: 148204-51-7
M. Wt: 743.08
InChI Key: SSUTUYMNTKQTBL-UHFFFAOYSA-N
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Description

Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate is a structurally complex molecule featuring dual dodecyl chains, carbamate linkages, and thiourea moieties.

Properties

IUPAC Name

dodecyl N-[[4-[4-(dodecoxycarbonylcarbamothioylamino)phenoxy]phenyl]carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N4O5S2/c1-3-5-7-9-11-13-15-17-19-21-31-47-39(45)43-37(50)41-33-23-27-35(28-24-33)49-36-29-25-34(26-30-36)42-38(51)44-40(46)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3,(H2,41,43,45,50)(H2,42,44,46,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUTUYMNTKQTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate is characterized by a long hydrophobic dodecyl chain, which contributes to its amphiphilic nature. This property is significant for its interaction with biological membranes and potential use as a surfactant or drug delivery system.

Structural Formula

The structural formula can be represented as follows:

C27H46N4O5S\text{C}_{27}\text{H}_{46}\text{N}_{4}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of the dodecyl chain enhances membrane permeability, allowing for better incorporation into lipid bilayers. This property is crucial for its potential use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, dodecyl derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that dodecyl carbamate derivatives displayed activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

Preliminary studies on the cytotoxic effects of dodecyl carbamate derivatives reveal promising results against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Apoptosis induction via caspase activation
MCF-7 (Breast)20Mitochondrial disruption
A549 (Lung)18Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various dodecyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to increased membrane disruption capabilities.
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of dodecyl carbamate derivatives on HeLa cells showed an IC50 value of 15 µM, indicating potent anticancer activity. The study highlighted the compound's role in triggering apoptotic pathways, making it a candidate for further development in cancer therapy.
  • Drug Delivery Systems : Investigations into the use of dodecyl N-carbamate as a carrier for chemotherapeutic agents revealed improved solubility and bioavailability of drugs when formulated with this compound, enhancing therapeutic efficacy in vivo.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) elevate melting points and deshield NH protons .
  • Dodecyl chains likely reduce crystallinity and lower melting points relative to aromatic substituents.

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